3-[[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-[(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)methyl]-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxole moiety, a piperazine ring, and a quinazolinone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)methyl]-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the benzodioxole derivative with piperazine in the presence of a suitable coupling agent.
Quinazolinone Core Formation: The quinazolinone core is synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone, followed by bromination and thiolation to introduce the bromo and sulfanylidene groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
Biologically, the compound has shown promise in preliminary studies as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for further investigation in cancer research .
Medicine
In medicine, the compound’s potential therapeutic applications are being explored. Its unique structure may allow it to interact with biological pathways in ways that other compounds cannot, making it a potential candidate for drug development .
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable addition to the toolkit of materials scientists .
Mechanism of Action
The mechanism of action of 3-[(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)methyl]-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes involved in oxidative stress, while the piperazine ring can modulate neurotransmitter receptors. The quinazolinone core may inhibit specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with antioxidant and antibacterial activities.
Piperazine Derivatives: Compounds with similar piperazine rings, often used in pharmaceuticals for their ability to modulate neurotransmitter receptors.
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, known for their anticancer and antimicrobial properties.
Uniqueness
What sets 3-[(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)methyl]-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one apart is its combination of these three distinct moieties. This unique structure allows it to interact with multiple biological targets and pathways, making it a versatile compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C28H25BrN4O4S |
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Molecular Weight |
593.5 g/mol |
IUPAC Name |
3-[[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C28H25BrN4O4S/c29-21-6-7-23-22(14-21)27(35)33(28(38)30-23)16-18-1-4-20(5-2-18)26(34)32-11-9-31(10-12-32)15-19-3-8-24-25(13-19)37-17-36-24/h1-8,13-14H,9-12,15-17H2,(H,30,38) |
InChI Key |
LRNKSFHDZGHSBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)CN5C(=O)C6=C(C=CC(=C6)Br)NC5=S |
Origin of Product |
United States |
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